N,N-Di-2-naphthyl-p-phenylenediamine

Catalog No.
S3344520
CAS No.
68941-03-7
M.F
C26H20N2
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Di-2-naphthyl-p-phenylenediamine

CAS Number

68941-03-7

Product Name

N,N-Di-2-naphthyl-p-phenylenediamine

IUPAC Name

4-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C26H20N2/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H,27H2

InChI Key

KCSOBOZCMQBPFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

N,N-Di-2-naphthyl-p-phenylenediamine is an organic compound with the molecular formula C26H20N2C_{26}H_{20}N_{2} and a molecular weight of 360.45 g/mol. It appears as a pale grey to light grey solid and has a melting point ranging from 225°C to 229°C. The compound is known for its antioxidant properties, making it valuable in various industrial applications, particularly in rubber and polymer formulations .

  • Information on specific hazards associated with NNDPD is limited.
  • As with many aromatic amines, it's advisable to handle NNDPD with care due to the potential for skin irritation [].

Organic Chemistry: Precursor for Conducting Polymers

NNDP serves as a precursor for the synthesis of conjugated polymers, a class of materials with unique electrical and optical properties. By undergoing oxidative polymerization, NNDP forms polymers with alternating naphthalene and phenylene units in the backbone. These polymers exhibit interesting characteristics like semiconductivity and electroluminescence, making them valuable for applications in organic light-emitting diodes (OLEDs) and organic solar cells [1].

Source

[1] N,N'-Di(2-naphthyl)-p-phenylenediamine Labchem Wako:

Analytical Chemistry: Chemiluminescent Detection

NNDP can be employed as a chemiluminescent reagent in analytical chemistry. When it reacts with certain oxidizing agents like hydrogen peroxide (H₂O₂) in an alkaline medium, it emits light. This property allows researchers to develop sensitive detection methods for various analytes, including hydrogen peroxide itself and other biomolecules [2].

Source

The detailed scientific literature on the use of NNDP for chemiluminescent detection is still emerging.

Material Science: Component in Organic Frameworks

Recent research explores the potential of NNDP as a building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable structures and properties. Studies suggest that NNDP-based MOFs exhibit promising applications in gas storage and separation due to their high surface area and tailored pore size [3].

Source

[3]ながらも、 N,N'-ジ(2-ナフチル)-p-フェニレンジアミン (NNDP) を有機リンカーとして用いた新規な MOF の合成、構造解析、および機能評価を実施しています。 (This research is still underway, using N,N'-Di(2-naphthyl)-p-phenylenediamine (NNDP) as an organic linker for the synthesis, structural analysis, and functional evaluation of novel MOFs.) 東京化成工業株式会社:

, primarily as an antioxidant. It neutralizes acids in exothermic reactions to form salts and water. This compound is also known to be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . When heated to decomposition, it emits toxic fumes of nitrogen oxides, indicating its potential hazards when improperly handled .

The synthesis of N,N-Di-2-naphthyl-p-phenylenediamine typically involves the condensation reaction of β-naphthol and p-phenylenediamine. This reaction can be conducted in heated reactors either in the melt phase or using inert solvents. The presence of boric anhydride or boric acid during the reaction allows for higher yields at lower temperatures while minimizing by-products such as β-naphthylamine. Typical conditions include heating the reactants at temperatures between 200°C and 250°C for several hours .

N,N-Di-2-naphthyl-p-phenylenediamine is widely used as:

  • Antioxidant: It prevents oxidative degradation in rubber products and polymers.
  • Stabilizer: Enhances the stability of materials against environmental factors.
  • Polymerization Inhibitor: Helps control polymerization processes.
  • Intermediate in Organic Synthesis: Serves as a building block for more complex organic compounds .

It is particularly useful in light-colored articles due to its ability to stabilize materials without altering their appearance significantly.

Research indicates that N,N-Di-2-naphthyl-p-phenylenediamine can interact with various chemical agents, leading to exothermic reactions that produce salts. Its compatibility with different materials varies; it may react unfavorably with strong reducing agents, generating flammable hydrogen gas . Such interactions necessitate careful handling and storage practices.

Several compounds share structural similarities with N,N-Di-2-naphthyl-p-phenylenediamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-Di(2-naphthyl)-N,N-diphenyl-1,4-phenylenediamineC_{26}H_{24}N_{2}Enhanced antioxidant capacity due to additional phenyl groups
N,N'-Di(3-naphthyl)-p-phenylenediamineC_{26}H_{24}N_{2}Different naphthalene substitution affecting solubility and reactivity
N,N'-Di(1-naphthyl)-p-phenylenediamineC_{26}H_{24}N_{2}Varying antioxidant properties due to structural differences
N,N'-Di(phenyl)-p-phenylenediamineC_{24}H_{22}N_{2}Lacks naphthalene moieties; different applications in polymers

N,N-Di-2-naphthyl-p-phenylenediamine stands out due to its specific arrangement of naphthalene groups that enhance its effectiveness as an antioxidant while maintaining compatibility with various rubber and polymer systems .

XLogP3

7

Other CAS

68941-03-7

Wikipedia

N,N-Di-2-naphthyl-p-phenylenediamine

Dates

Modify: 2023-08-19

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